2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester
Overview
Description
2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester are alkenes . This compound is used in the catalytic protodeboronation of alkyl boronic esters, a process that involves the interaction with alkenes .
Mode of Action
This compound interacts with its targets through a radical approach . It is involved in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects the biochemical pathway of alkene hydromethylation . This pathway involves the addition of a hydrogen atom and a methyl group across a carbon-carbon double bond . The process is valuable in organic synthesis, and the compound’s role in this pathway contributes to its utility as a building block in organic synthesis .
Pharmacokinetics
It’s important to note that boronic esters, in general, are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by these factors.
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis, and the compound’s role in this process contributes to its utility as a building block in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH , which suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a valuable tool in organic synthesis.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source and a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl, H2SO4) and catalysts (e.g., Pd/C).
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation: The major product is the corresponding aryl compound, with the boronic ester group replaced by a hydrogen atom.
Scientific Research Applications
2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
- 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid
- 2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid neopentyl glycol ester
Uniqueness
2-Bromo-6-fluoro-3-(methylthio)phenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
2-(2-bromo-6-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2S/c1-12(2)13(3,4)18-14(17-12)10-8(16)6-7-9(19-5)11(10)15/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVELRARRTWFWKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)SC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129499 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-00-1 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-6-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.